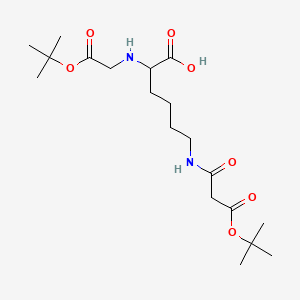
(Z,Z)-5,11-Eicosadienoic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (5Z,11Z)-icosa-5,11-dienoate is a long-chain fatty acid ethyl ester. It is derived from the formal condensation of the carboxy group of (5Z,11Z)-icosa-5,11-dienoic acid with the hydroxy group of ethanol. This compound is part of a broader class of polyunsaturated fatty acids, which are known for their significant roles in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5Z,11Z)-icosa-5,11-dienoate typically involves the esterification of (5Z,11Z)-icosa-5,11-dienoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of ethyl (5Z,11Z)-icosa-5,11-dienoate follows similar principles but on a larger scale. The process involves the use of continuous reactors and distillation units to separate and purify the ester. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl (5Z,11Z)-icosa-5,11-dienoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of epoxides or hydroxylated products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or alcohols; reactions are often catalyzed by acids or bases.
Major Products Formed
Oxidation: Epoxides, hydroxylated fatty acids.
Reduction: Primary or secondary alcohols.
Substitution: Ester derivatives, amides.
Scientific Research Applications
Ethyl (5Z,11Z)-icosa-5,11-dienoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and cardioprotective effects.
Mechanism of Action
The mechanism of action of ethyl (5Z,11Z)-icosa-5,11-dienoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also be metabolized to bioactive lipids that participate in signaling pathways, affecting processes such as inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Ethyl (5Z,8Z,11Z,14Z,17Z)-icosapentaenoate: Another long-chain fatty acid ethyl ester with multiple double bonds.
(5Z,8Z,11Z,14Z,17Z)-Icosapentaenoic acid: A polyunsaturated fatty acid with similar structural features.
Uniqueness
Ethyl (5Z,11Z)-icosa-5,11-dienoate is unique due to its specific double bond positions, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its role in biological systems make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C22H40O2 |
|---|---|
Molecular Weight |
336.6 g/mol |
IUPAC Name |
ethyl (5Z,11Z)-icosa-5,11-dienoate |
InChI |
InChI=1S/C22H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h11-12,17-18H,3-10,13-16,19-21H2,1-2H3/b12-11-,18-17- |
InChI Key |
GJSICTABQZFJSN-YGWYKEQZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCC/C=C\CCCC(=O)OCC |
Canonical SMILES |
CCCCCCCCC=CCCCCC=CCCCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


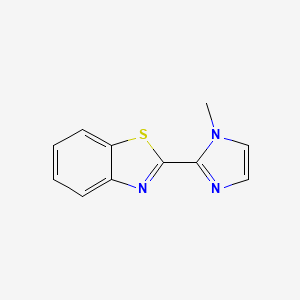


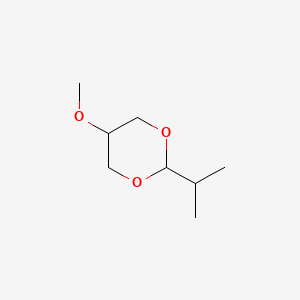
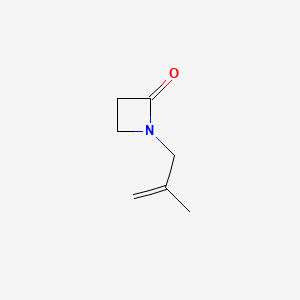


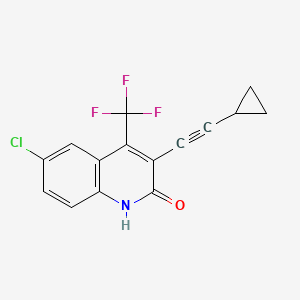
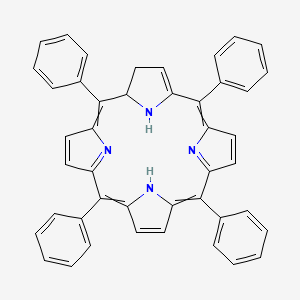
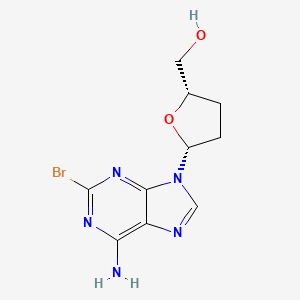

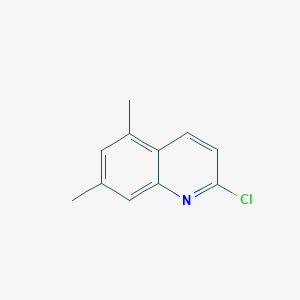
![2,4-Dihydroxybenzaldehyde 2-[4-(4-morpholinyl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B13838385.png)
